![molecular formula C22H28N2O4S B2994529 N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 1235108-56-1](/img/structure/B2994529.png)
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial and diuretic properties . It also contains a piperidine ring, which is a common structure in many pharmaceuticals .
Molecular Structure Analysis
The compound likely contains a piperidine ring, a phenyl group, and a sulfonamide group. Piperidines are six-membered heterocycles with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidines can undergo a variety of reactions. For example, N-hydroxypiperidine can undergo an oxidation reaction with hydrogen peroxide in methanol as the solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, N-hydroxypiperidine is a fine white crystal with a melting point of 39.3 °C and a boiling point of 98.5 °C .Scientific Research Applications
Synthesis and Structural Features
Research in the area of sulfonamides, such as the synthesis and structural analysis of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, highlights the importance of these compounds in understanding molecular interactions and properties. For example, the study of their self-association in solutions and structural characteristics through X-ray single-crystal analysis and DFT calculations provides valuable insights into the potential applications of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4,6-trimethylbenzenesulfonamide in designing new materials and drugs (Nikonov et al., 2019).
Chemical Nucleases and Coordination Compounds
The creation of copper(II) complexes with sulfonamides derived from 2-picolylamine showcases the use of sulfonamide derivatives in generating coordination compounds that act as chemical nucleases. Such applications are critical for understanding DNA interactions and developing therapeutic agents (Macías et al., 2006).
Antimicrobial Applications
The synthesis and antimicrobial study of novel benzenesulfonamide derivatives demonstrate the potential of sulfonamide compounds in combating various bacterial and fungal infections. The enhanced activity of these derivatives compared to their parent compounds suggests that modifications to the benzenesulfonamide backbone, similar to what might be done with N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4,6-trimethylbenzenesulfonamide, could lead to new antimicrobial agents (Vanparia et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-15-12-16(2)22(17(3)13-15)29(27,28)23-19-6-4-18(5-7-19)14-21(26)24-10-8-20(25)9-11-24/h4-7,12-13,20,23,25H,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUDBQNWSBTFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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